N-(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)-2,3-dihydro-1,4-benzodioxin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-{1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE is a complex organic compound featuring a trifluoromethyl group, a tetrazole ring, and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of high-throughput screening for catalyst selection can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1-{1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(1-{1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-{1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity . The tetrazole ring may also play a role in stabilizing the compound’s interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
1-Phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea: Exhibits high gibberellin-like activity and is used as a plant growth regulator.
N-(trifluoromethyl)phenyl substituted pyrazole derivatives: Known for their antibacterial activity and effectiveness against antibiotic-resistant bacteria.
Uniqueness
N-(1-{1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE is unique due to its combination of a trifluoromethyl group, tetrazole ring, and benzodioxin moiety, which confer distinct chemical and biological properties. Its versatility in various applications and potential for further functionalization make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C22H22F3N5O2 |
---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
N-[1-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]cyclohexyl]-2,3-dihydro-1,4-benzodioxin-6-amine |
InChI |
InChI=1S/C22H22F3N5O2/c23-22(24,25)15-5-4-6-17(13-15)30-20(27-28-29-30)21(9-2-1-3-10-21)26-16-7-8-18-19(14-16)32-12-11-31-18/h4-8,13-14,26H,1-3,9-12H2 |
InChI Key |
ZSFMHKVGTXDRFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=NN=NN2C3=CC=CC(=C3)C(F)(F)F)NC4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.